molecular formula C9H15NO B8502671 6-Azaspiro[4.5]decan-10-one

6-Azaspiro[4.5]decan-10-one

カタログ番号: B8502671
分子量: 153.22 g/mol
InChIキー: OSIFDSUEMXOYSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Azaspiro[4.5]decan-10-one is a bicyclic compound featuring a spiro junction between a piperidine ring (6-membered) and a cyclohexanone ring (5-membered). This structure is characterized by a nitrogen atom at the 6-position and a ketone group at the 10-position (Figure 1). The compound has garnered attention due to its role as a key intermediate in the asymmetric synthesis of bioactive natural products, such as halichlorine and pinnaic acid, which exhibit anti-inflammatory and neuroprotective properties . Its rigid spirocyclic framework enhances stereochemical control during synthesis, making it valuable for constructing complex alkaloids .

特性

分子式

C9H15NO

分子量

153.22 g/mol

IUPAC名

6-azaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H15NO/c11-8-4-3-7-10-9(8)5-1-2-6-9/h10H,1-7H2

InChIキー

OSIFDSUEMXOYSW-UHFFFAOYSA-N

正規SMILES

C1CCC2(C1)C(=O)CCCN2

製品の起源

United States

類似化合物との比較

Structural Analogues with Varying Heteroatoms

Compound Name Molecular Formula Key Features Biological Activity/Application Synthesis Method Reference
6-Azaspiro[4.5]decan-10-one C₉H₁₅NO 6-membered piperidine fused with 5-membered cyclohexanone Intermediate for halichlorine/pinnaic acid [2,3]-Stevens rearrangement
7-Azaspiro[4.5]decane derivatives C₁₇H₂₃NO₂ Benzyl-substituted 7-aza variant; carboxylic acid functional group GABA receptor modulation Refluxing nitriles in HCl, followed by purification
6,9-Diazaspiro[4.5]decan-10-one C₈H₁₄N₂O Two nitrogen atoms (positions 6 and 9); ketone at position 10 Research use (no specific activity noted) Not reported; commercial availability
1,4-Dithiaspiro[4.5]dec-6-ene C₉H₁₂S₂ Sulfur atoms at positions 1 and 4; unsaturated bond No reported bioactivity Thio-Claisen rearrangement

Key Observations :

  • Heteroatom Impact : The substitution of nitrogen (e.g., 6,9-diaza) or sulfur alters electronic properties and reactivity. For example, sulfur-containing spirocycles (e.g., 1,4-dithiaspiro) exhibit distinct redox behavior compared to nitrogen-dominated analogues .
  • Pharmacological Relevance : While 6-Azaspiro[4.5]decan-10-one is primarily a synthetic intermediate, its diaza variant (6,9-diazaspiro) lacks reported bioactivity, suggesting that nitrogen positioning critically influences target engagement .

Pharmacologically Active Analogues

Compound Name Target/Mechanism Indications Structural Distinction from 6-Azaspiro[4.5]decan-10-one Reference
2,7-Diazaspiro[4.5]decan-10-one derivatives Dopamine transporter (DAT) inhibition ADHD, depression, substance abuse Additional nitrogen at position 7; benzyl substituents
8-Imino-6-phenyl-6,9-diazaspiro[4.5]decan-10-one Not specified Experimental (structural studies) Phenyl group at position 6; imino modification
6-Azaspiro[2.5]octane carboxylates MAGL (monoacylglycerol lipase) inhibition Pain, neurodegenerative diseases Smaller spiro system ([2.5] vs. [4.5]); hexafluoropropyl ester

Key Observations :

  • DAT Inhibitors: 2,7-Diazaspiro derivatives demonstrate the importance of nitrogen placement for CNS targets. The diaza configuration enhances binding affinity to DAT compared to mono-aza variants .
  • Ring Size Effects : 6-Azaspiro[2.5]octane derivatives highlight how reduced ring size ([2.5] vs. [4.5]) improves metabolic stability, critical for MAGL inhibitor development .

Key Observations :

  • Storage : Hygroscopicity in diaza compounds necessitates desiccated storage, unlike the parent 6-azaspiro analogue .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。